1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone
Overview
Description
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone is an organic compound with the chemical formula C9H10ClN3O2. It is a derivative of 1-(2-Chloro-5-nitrophenyl)ethan-1-one, which is known for its applications in organic synthesis. This compound is characterized by the presence of a chloro and nitro group on the benzene ring, along with a methylhydrazone group attached to the ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-nitrophenyl)ethan-1-one can be synthesized by reacting acetophenone with nitric acid and hydrochloric acid. The resulting compound is then reacted with methylhydrazine to form 1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and chlorination reactions, followed by hydrazone formation. The reaction conditions need to be precisely controlled to ensure high yield and selectivity. Safety measures are crucial due to the flammable nature of the compound and the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 1-(2-Amino-5-chlorophenyl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-Chloro-5-nitrophenyl)ethan-1-one and methylhydrazine.
Scientific Research Applications
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity. The hydrazone group can form stable complexes with metal ions, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-nitrophenyl)ethan-1-one: The parent compound, lacking the methylhydrazone group.
1-(2-Chloro-4-nitrophenyl)ethan-1-one: Similar structure but with the nitro group in a different position.
1-(2-Chloro-3-nitrophenyl)ethan-1-one: Another positional isomer with different reactivity.
Uniqueness
1-(2-Chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone is unique due to the presence of the methylhydrazone group, which imparts distinct chemical and biological properties. This group allows for the formation of stable complexes and enhances the compound’s reactivity in various chemical reactions .
Properties
IUPAC Name |
N-[1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-6(12-11-2)8-5-7(13(14)15)3-4-9(8)10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXRWEKGPXHFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380491 | |
Record name | 1-(2-chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648409-21-6 | |
Record name | 1-(2-chloro-5-nitrophenyl)ethan-1-one 1-methylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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